5-chloro-2-ethoxy-3-methoxybenzaldehyde
Description
5-Chloro-2-ethoxy-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring chloro, ethoxy, and methoxy groups at positions 5, 2, and 3, respectively, on the aromatic ring.
Properties
IUPAC Name |
5-chloro-2-ethoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUGXKKHHNGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-3-methoxybenzaldehyde typically involves the substitution reactions on a benzaldehyde derivative. One common method includes the ethoxylation and methoxylation of 5-chlorobenzaldehyde under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 5-Chloro-2-ethoxy-3-methoxybenzoic acid.
Reduction: 5-Chloro-2-ethoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry Applications
Intermediate in Organic Synthesis
- It is utilized as a precursor in the synthesis of various complex organic molecules. The unique substitution pattern allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitutions.
Table 1: Common Reactions of 5-Chloro-2-Ethoxy-3-Methoxybenzaldehyde
| Reaction Type | Reaction Description | Products Formed |
|---|---|---|
| Oxidation | Aldehyde group oxidized to carboxylic acid | 5-Chloro-2-ethoxy-3-methoxybenzoic acid |
| Reduction | Aldehyde reduced to alcohol | 5-Chloro-2-ethoxy-3-methoxybenzyl alcohol |
| Substitution | Chloro group substituted with various nucleophiles | Various substituted benzaldehyde derivatives |
Biological Research Applications
Enzyme Interaction Studies
- The compound is employed in investigating enzyme interactions and metabolic pathways. Its aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activity.
Potential Therapeutic Properties
- Research is ongoing into the therapeutic potential of this compound. Preliminary studies suggest it may exhibit anti-cancer and anti-inflammatory properties due to its structural characteristics.
Medicinal Chemistry Applications
Drug Development
- As a building block in drug synthesis, this compound serves as a precursor for various pharmaceutical agents. Its ability to undergo multiple chemical transformations makes it invaluable in the development of new medications.
Case Study: Antiplasmodial Activity
- A study investigated the structure–activity relationships of compounds similar to this compound for their antiplasmodial activity against Plasmodium falciparum. The findings indicated that specific substituents significantly affect biological activity, highlighting the importance of this compound in medicinal chemistry .
Industrial Applications
Manufacture of Dyes and Fragrances
- The compound is also used in the production of dyes and fragrances due to its unique aromatic properties. Its derivatives can impart specific colors or scents, making them valuable in cosmetic and textile industries.
Agrochemical Production
- In agriculture, it is utilized in formulating agrochemicals that enhance crop protection and yield. The compound's reactivity allows for the development of effective pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The chloro, ethoxy, and methoxy substituents influence the compound’s reactivity and binding affinity, modulating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-2-methoxybenzaldehyde
- Structure : Differs by lacking the ethoxy group at position 3.
- Electronic Effects: The absence of the ethoxy group reduces steric hindrance and electron-donating capacity compared to the target compound.
- Applications : Similar chloro-methoxy benzaldehydes are intermediates in agrochemicals and pharmaceuticals, suggesting analogous utility for the target compound .
5-Chloro-2-hydroxy-3-methoxybenzaldehyde
- Structure : Replaces the ethoxy group at position 2 with a hydroxyl (-OH) group.
- Polarity and Solubility : The hydroxyl group increases polarity and hydrogen-bonding capability, improving aqueous solubility compared to the ethoxy-substituted target compound. This difference may affect bioavailability in drug design .
- Reactivity : The -OH group is more reactive in condensation or oxidation reactions, whereas the ethoxy group in the target compound offers stability under acidic conditions .
4-Ethoxy-3-hydroxybenzaldehyde
- Structure : Positional isomer of the target compound, with ethoxy and hydroxy groups at positions 4 and 3.
- Electronic and Steric Effects : The shifted substituents alter the electron density distribution on the ring. The para-ethoxy group may direct electrophilic substitution to the ortho position relative to the hydroxy group, whereas the target compound’s substituents favor meta/para orientations .
- Crystal Packing : Intramolecular hydrogen bonding (e.g., O-H···O in hydroxy-methoxy analogs) stabilizes molecular conformations, as seen in related structures .
5-Acetyl-2-methoxybenzaldehyde
- Structure : Substitutes the chloro group with an acetyl (-COCH₃) group.
- Electronic Effects : The acetyl group is strongly electron-withdrawing, deactivating the ring more than chloro. This reduces electrophilic substitution reactivity but enhances stability in nucleophilic additions (e.g., aldol condensations).
- Safety : Acetylated derivatives may require stricter handling protocols due to higher toxicity, as indicated by safety data emphasizing gloves and respiratory protection .
Research Findings and Implications
- However, the chloro group directs electrophilic substitutions to the ortho/para positions relative to itself .
- Biological Activity : Benzaldehyde derivatives with methoxy and chloro groups are explored for antimicrobial and anti-inflammatory properties. The ethoxy group in the target compound may enhance lipid solubility, improving cell membrane penetration .
- Safety Considerations : Ethoxy and methoxy groups generally pose lower acute toxicity compared to acetyl or hydroxyl groups, aligning with safer handling practices observed in related compounds .
Biological Activity
5-Chloro-2-ethoxy-3-methoxybenzaldehyde is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 214.64 g/mol. The presence of chloro, ethoxy, and methoxy groups on the benzene ring contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The substituents (chloro, ethoxy, methoxy) influence the compound’s reactivity and binding affinity, modulating its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antibacterial and antifungal properties. For instance, derivatives related to benzaldehyde have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Anticancer Potential : The compound's structural analogs have been studied for their cytotoxic effects on cancer cell lines. Structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance the anticancer properties of related compounds, suggesting that this compound may also possess similar potential .
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against standard bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several compounds, revealing that those with electron-donating groups exhibited enhanced activity against Bacillus subtilis. The findings are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Gram-positive bacteria |
| Compound A | 10 | Gram-positive bacteria |
| Compound B | 20 | Gram-negative bacteria |
Anticancer Activity Evaluation
In a separate investigation into the cytotoxic effects on cancer cell lines, several benzaldehyde derivatives were screened. The results indicated that certain structural modifications led to increased cytotoxicity against breast cancer cells (MCF-7). Table 2 summarizes these findings.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Compound C | MDA-MB-231 | 15 |
| Compound D | A549 | 12 |
Conclusion and Future Directions
The unique combination of functional groups in this compound suggests significant potential for further research into its biological activities. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Evaluating the therapeutic effects in animal models to assess efficacy and safety profiles.
- Synthesis of Analogues : Exploring structural modifications to enhance biological activity and selectivity.
Q & A
What are the recommended safety protocols for handling 5-chloro-2-ethoxy-3-methoxybenzaldehyde in laboratory settings?
Basic Question
When handling this compound, adhere to the following safety measures:
- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves, inspected prior to use, and a lab coat or flame-retardant antistatic clothing. Avoid skin/eye contact and inhalation of vapors .
- Ventilation: Work in a fume hood or well-ventilated area to minimize vapor exposure .
- Electrostatic Discharge Prevention: Ground equipment and avoid high-humidity conditions to prevent static buildup .
- Spill Management: Contain spills with inert materials (e.g., sand) and dispose of waste via licensed facilities. Do not release into drains .
What synthetic routes are commonly employed for the preparation of this compound?
Basic Question
While direct synthetic routes for this compound are not explicitly documented, analogous benzaldehyde derivatives (e.g., 5-chloro-2-hydroxy-4-methylbenzaldehyde) are synthesized via:
- Friedel-Crafts Alkylation: Use AlCl₃ or FeCl₃ as catalysts to introduce alkoxy groups .
- Oxidation of Benzyl Alcohols: Employ KMnO₄ or CrO₃ to oxidize substituted benzyl alcohols to aldehydes .
- Etherification: React chlorinated benzaldehydes with sodium ethoxide under controlled pH to introduce ethoxy groups .
Optimization Tip: Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Advanced Question
Discrepancies may arise due to solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy to rule out isotopic interference .
- Solvent Standardization: Use deuterated solvents consistently and report solvent peaks in NMR analyses .
Case Study: For 5-chloro-2-hydroxy-4-methylbenzaldehyde, PubChem and ECHA data provided consistent InChI keys, enabling reliable cross-referencing .
What strategies are effective in optimizing the yield of this compound in Friedel-Crafts alkylation reactions?
Advanced Question
Key parameters for yield optimization:
- Catalyst Selection: Use Lewis acids like AlCl₃ at 0–5°C to minimize side reactions (e.g., over-alkylation) .
- Solvent Choice: Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency .
- Stoichiometry: Maintain a 1:1.2 molar ratio of benzaldehyde precursor to alkylating agent to drive completion .
Troubleshooting: If yield plateaus, introduce scavengers (e.g., molecular sieves) to remove water, a common side product .
What are the key factors affecting the stability of this compound under different storage conditions?
Advanced Question
Stability is influenced by:
- Moisture: Hydrolysis of the aldehyde group can occur; store in airtight containers with desiccants (e.g., silica gel) .
- Light/Temperature: Degradation accelerates under UV light or temperatures >25°C. Use amber glassware and refrigerate at 2–8°C .
- Incompatible Materials: Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into CO or chlorinated byproducts .
Monitoring: Conduct periodic GC-MS analysis to detect degradation products and adjust storage protocols .
How does the electronic effect of substituents influence the reactivity of the aldehyde group in cross-coupling reactions?
Advanced Question
The ethoxy and methoxy groups are electron-donating, which:
- Deactivate the Benzene Ring: Reduce electrophilic substitution but enhance directing effects. The aldehyde group becomes susceptible to nucleophilic attack (e.g., in Knoevenagel condensations) .
- Steric Effects: The 3-methoxy group may hinder access to the aldehyde in bulky reagent systems. Computational modeling (e.g., DFT) can predict reactive sites .
Experimental Validation: For 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde, substituent positioning altered reactivity in Suzuki-Miyaura couplings, highlighting the need for tailored catalysts .
What methodologies are recommended for analyzing environmental persistence of this compound?
Advanced Question
Despite limited ecotoxicity data , employ:
- OECD 301B Test: Assess biodegradability via dissolved organic carbon (DOC) removal in aqueous systems .
- Soil Mobility Studies: Use HPLC to measure adsorption coefficients (Kd) in loam or clay soils .
- QSAR Modeling: Predict bioaccumulation potential using software like EPI Suite, leveraging logP values (~2.8 estimated for analogs) .
Precaution: Prevent environmental release via rigorous waste containment, as advised in safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
